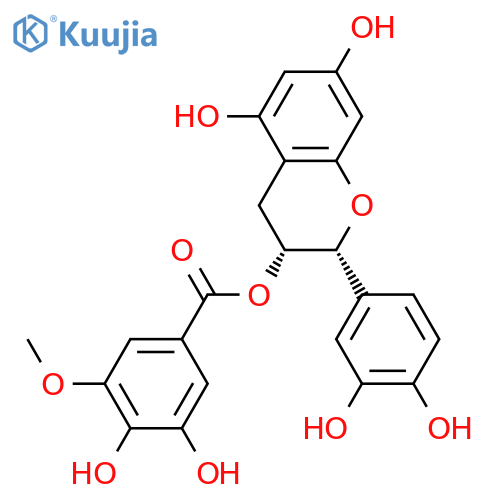

Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group

,

Bioorganic & Medicinal Chemistry Letters,

2009,

19(15),

4171-4174